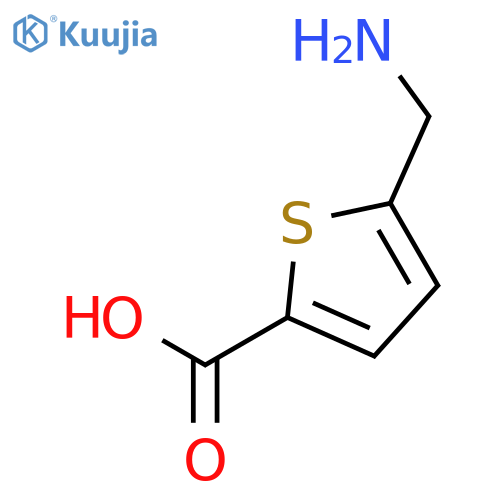

Cas no 120889-75-0 (5-(Aminomethyl)thiophene-2-carboxylic acid)

5-(Aminomethyl)thiophene-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-(Aminomethyl)thiophene-2-carboxylic acid

- 5-(aminomethyl)thiophene-2-carboxylic acid(SALTDATA: FREE)

- AB1007595

- AG-D-45521

- AGN-PC-010KX4

- Ambcb4003254

- CTK4B2090

- SureCN7419192

- AKOS ISYA01260

- 5-Aminomethyl-thiophene-2-carboxylic acid

- 5-(AMINOMETHYL)THIOPHENE-2-CARBOXYLICACID

- DB-349652

- CHEMBL2147348

- CS-0268563

- EN300-78301

- AKOS000321030

- CHEMBL2220118

- MFCD06803416

- BDBM50391515

- 5-(Aminomethyl)-2-thiophenecarboxylic acid

- BS-36853

- SCHEMBL7419192

- 120889-75-0

- DTXSID30586201

-

- MDL: MFCD06803416

- インチ: InChI=1S/C6H7NO2S/c7-3-4-1-2-5(10-4)6(8)9/h1-2H,3,7H2,(H,8,9)

- InChIKey: VHWSFLJKPUEMJW-UHFFFAOYSA-N

- ほほえんだ: C1=C(CN)SC(=C1)C(=O)O

計算された属性

- せいみつぶんしりょう: 157.02000

- どういたいしつりょう: 157.01974964g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 140

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.9

- トポロジー分子極性表面積: 91.6Ų

じっけんとくせい

- 密度みつど: 1.411

- ふってん: 346.896°C at 760 mmHg

- フラッシュポイント: 163.597°C

- 屈折率: 1.637

- PSA: 91.56000

- LogP: 1.60530

5-(Aminomethyl)thiophene-2-carboxylic acid セキュリティ情報

5-(Aminomethyl)thiophene-2-carboxylic acid 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-(Aminomethyl)thiophene-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-78301-5.0g |

5-(aminomethyl)thiophene-2-carboxylic acid |

120889-75-0 | 95.0% | 5.0g |

$1008.0 | 2025-03-21 | |

| Enamine | EN300-78301-0.5g |

5-(aminomethyl)thiophene-2-carboxylic acid |

120889-75-0 | 95.0% | 0.5g |

$252.0 | 2025-03-21 | |

| TRC | B404385-10mg |

5-(Aminomethyl)thiophene-2-carboxylic acid |

120889-75-0 | 10mg |

$ 50.00 | 2022-06-07 | ||

| TRC | B404385-100mg |

5-(Aminomethyl)thiophene-2-carboxylic acid |

120889-75-0 | 100mg |

$ 185.00 | 2022-06-07 | ||

| eNovation Chemicals LLC | K05332-1g |

5-(aminomethyl)thiophene-2-carboxylic acid |

120889-75-0 | >95% | 1g |

$265 | 2024-06-05 | |

| Enamine | EN300-78301-2.5g |

5-(aminomethyl)thiophene-2-carboxylic acid |

120889-75-0 | 95.0% | 2.5g |

$542.0 | 2025-03-21 | |

| Enamine | EN300-78301-10.0g |

5-(aminomethyl)thiophene-2-carboxylic acid |

120889-75-0 | 95.0% | 10.0g |

$1940.0 | 2025-03-21 | |

| abcr | AB214810-1g |

5-(Aminomethyl)-2-thiophenecarboxylic acid, 95%; . |

120889-75-0 | 95% | 1g |

€756.00 | 2025-03-19 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R2924-250mg |

5-Aminomethyl-thiophene-2-carboxylic acid |

120889-75-0 | 97% | 250mg |

¥2605.69 | 2024-04-21 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R2924-500mg |

5-Aminomethyl-thiophene-2-carboxylic acid |

120889-75-0 | 97% | 500mg |

¥3480.09 | 2024-04-21 |

5-(Aminomethyl)thiophene-2-carboxylic acid 関連文献

-

Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910

-

Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

-

Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688

-

Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459

-

Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

5-(Aminomethyl)thiophene-2-carboxylic acidに関する追加情報

Introduction to 5-(Aminomethyl)thiophene-2-carboxylic acid (CAS No: 120889-75-0)

5-(Aminomethyl)thiophene-2-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 120889-75-0, is a significant compound in the realm of pharmaceutical and biochemical research. This heterocyclic organic acid features a thiophene core substituted with both an amino and a carboxylic acid functional group, making it a versatile intermediate in the synthesis of various bioactive molecules. The unique structural properties of this compound have garnered attention from researchers exploring novel therapeutic agents and materials.

The molecular structure of 5-(Aminomethyl)thiophene-2-carboxylic acid consists of a five-membered aromatic ring containing sulfur, with an amine group attached to one of the carbon atoms and a carboxylic acid group at another position. This configuration imparts both basic and acidic characteristics to the molecule, enabling it to participate in diverse chemical reactions such as condensation, esterification, and amidation. These reactivity patterns make it a valuable building block in medicinal chemistry and polymer science.

In recent years, 5-(Aminomethyl)thiophene-2-carboxylic acid has been extensively studied for its potential applications in drug development. Researchers have leveraged its structural motifs to design molecules with enhanced pharmacological properties. For instance, derivatives of this compound have been explored as precursors for kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The thiophene ring is particularly noteworthy, as it is a common scaffold in many bioactive natural products and synthetic drugs.

One of the most compelling aspects of 5-(Aminomethyl)thiophene-2-carboxylic acid is its ability to form stable complexes with metal ions. This property has been exploited in the development of metal-organic frameworks (MOFs) and coordination polymers, which have applications in catalysis, gas storage, and sensing technologies. The coordination chemistry of thiophene derivatives remains an active area of investigation, with researchers seeking to unlock new functionalities through metal-ligand interactions.

The pharmaceutical industry has also shown interest in 5-(Aminomethyl)thiophene-2-carboxylic acid for its potential as a prodrug or a pharmacophore. Prodrugs are inactive precursors that are metabolically converted into active drugs within the body, offering advantages such as improved solubility or stability. By incorporating the 5-(Aminomethyl)thiophene-2-carboxylic acid moiety into drug molecules, chemists can enhance their bioavailability and target specificity. Recent studies have demonstrated its utility in designing peptidomimetics that mimic natural bioactive peptides while exhibiting improved pharmacokinetic profiles.

Beyond pharmaceutical applications, 5-(Aminomethyl)thiophene-2-carboxylic acid has found utility in materials science. Its ability to form conjugated systems makes it a candidate for organic electronics, including light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The thiophene ring's electron-deficient nature allows for efficient charge transport, which is essential for the performance of these devices. Researchers are exploring ways to integrate this compound into novel materials that could revolutionize renewable energy technologies.

The synthesis of 5-(Aminomethyl)thiophene-2-carboxylic acid presents both challenges and opportunities for synthetic chemists. Traditional methods often involve multi-step processes that require careful optimization to achieve high yields and purity. However, advances in catalytic techniques have made it possible to access this compound more efficiently. For example, transition-metal-catalyzed cross-coupling reactions have enabled the direct functionalization of thiophene derivatives, streamlining synthetic routes and reducing costs.

In conclusion, 5-(Aminomethyl)thiophene-2-carboxylic acid (CAS No: 120889-75-0) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and catalysis. Its unique structural features and reactivity patterns make it an indispensable tool for researchers seeking to develop innovative solutions to global challenges. As scientific understanding continues to evolve, the potential uses of this compound are likely to expand even further, solidifying its importance in modern chemistry.

120889-75-0 (5-(Aminomethyl)thiophene-2-carboxylic acid) 関連製品

- 345992-88-3(5-carbamoylthiophene-2-carboxylic acid)

- 2172547-94-1(3-(2-hydroxycyclobutyl)phenol)

- 2229609-38-3(tert-butyl N-3-hydroxy-4-(2-hydroxyethyl)phenylcarbamate)

- 1824272-79-8(1-(2-Chloro-5-methyl-phenyl)-2,2-difluoro-ethanone)

- 451511-79-8(N-(3-chloro-2-methylphenyl)-2-fluoro-5-(2-methylcyclohexyl)sulfamoylbenzamide)

- 351038-43-2((2,3-Difluorophenyl)(morpholino)methanone)

- 1024222-56-7(1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one)

- 1805358-16-0(5-(Bromomethyl)-2-cyano-3-(difluoromethyl)-4-fluoropyridine)

- 3894-25-5(6-Bromo-2-phenylquinoline)

- 3558-73-4(Benzoyl chloride, 3,5-dimethyl-4-nitro-)